![molecular formula C13H9NO B1287924 Benzo[f]isoquinolin-4(3H)-one CAS No. 30081-63-1](/img/structure/B1287924.png)

Benzo[f]isoquinolin-4(3H)-one

Descripción general

Descripción

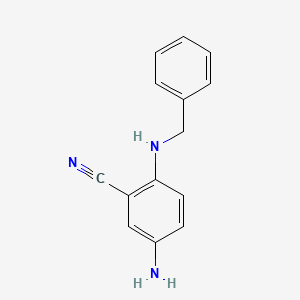

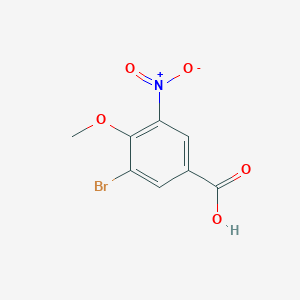

Benzo[f]isoquinolin-4(3H)-one is a type of isoquinolone, a class of compounds that are synthetically and pharmaceutically important . It contains a total of 31 atoms; 15 Hydrogen atoms, 14 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .

Synthesis Analysis

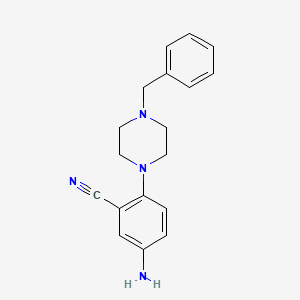

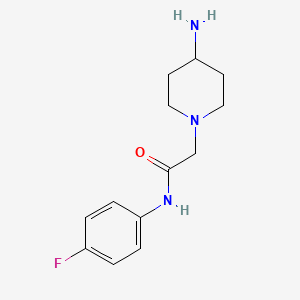

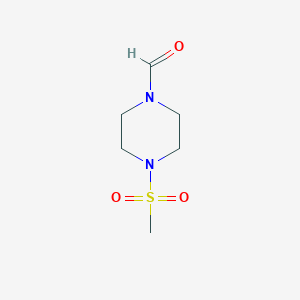

The synthesis of isoquinolones like Benzo[f]isoquinolin-4(3H)-one involves several methods. One method is the rhodium-catalyzed C-H activation/annulation reactions where vinyl acetate is used as an acetylene equivalent . Another method involves a Suzuki cross-coupling between 2-halobenzonitriles and commercially available vinyl boronates followed by platinum-catalyzed nitrile hydrolysis and cyclization . A more recent method involves visible light-induced condensation cyclization of 2-aminobenzamides and aldehydes .Molecular Structure Analysis

The molecular structure of Benzo[f]isoquinolin-4(3H)-one includes the arrangement of atoms and the chemical bonds that hold the atoms together . The molecule contains a total of 33 bonds .Chemical Reactions Analysis

Several chemical reactions are involved in the synthesis of Benzo[f]isoquinolin-4(3H)-one. These include rhodium-catalyzed C-H activation/annulation reactions, Suzuki cross-coupling, platinum-catalyzed nitrile hydrolysis and cyclization, and visible light-induced condensation cyclization .Aplicaciones Científicas De Investigación

Antimalarial Applications

The Benzo[f]isoquinolin-4(3H)-one structure is frequently encountered in antimalarial drugs . The unique properties of this compound make it effective in inhibiting the growth of malaria parasites.

Antitumor Applications

This compound has shown promising results in the field of oncology . It’s used in the synthesis of various antitumor drugs, contributing to the fight against different types of cancer .

Anticonvulsant Applications

Benzo[f]isoquinolin-4(3H)-one is also used in the development of anticonvulsant drugs . These drugs are used to prevent or reduce the severity of epileptic seizures and other convulsive disorders.

Fungicidal Applications

This compound has broad applications in the development of fungicides . It helps in controlling the growth of harmful fungi in agriculture and other fields.

Antimicrobial Applications

Benzo[f]isoquinolin-4(3H)-one is used in the synthesis of antimicrobial drugs . These drugs are used to treat a variety of infections caused by bacteria, viruses, and other microorganisms.

Anti-inflammatory Applications

This compound is also used in the development of anti-inflammatory drugs . These drugs are used to reduce inflammation and relieve pain in conditions like arthritis and other inflammatory diseases.

Synthesis of Isoquinolones

Benzo[f]isoquinolin-4(3H)-one is used in the synthesis of isoquinolones . Isoquinolones are a class of synthetically and pharmaceutically important compounds.

Arylation of Isoquinolone Scaffold

The isoquinolone scaffold of Benzo[f]isoquinolin-4(3H)-one can be arylated using aryliodonium salts as the coupling partners at either the C4 or C8 position . This process is crucial in the development of various pharmaceutical compounds.

Mecanismo De Acción

Target of Action

The primary targets of Benzo[f]isoquinolin-4(3H)-one are yet to be identified . The compound is part of the isoquinolone family, which is known for its diverse biological activities, suggesting that it may interact with multiple targets .

Mode of Action

It is known that isoquinolones can interact with their targets through various mechanisms, such as c-h activation and annulation reactions .

Biochemical Pathways

Isoquinolones are known to affect various biochemical pathways, including those involved in the synthesis of other compounds .

Pharmacokinetics

The compound’s structure suggests that it may have good bioavailability .

Result of Action

Isoquinolones are known to have various biological activities, suggesting that benzo[f]isoquinolin-4(3h)-one may also have diverse effects .

Action Environment

The action, efficacy, and stability of Benzo[f]isoquinolin-4(3H)-one can be influenced by various environmental factors. These can include the presence of other compounds, pH, temperature, and more .

Propiedades

IUPAC Name |

3H-benzo[f]isoquinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO/c15-13-12-6-5-9-3-1-2-4-10(9)11(12)7-8-14-13/h1-8H,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMSJINODUNXFFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC3=C2C=CNC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20590574 | |

| Record name | Benzo[f]isoquinolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30081-63-1 | |

| Record name | Benzo[f]isoquinolin-4(3H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20590574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

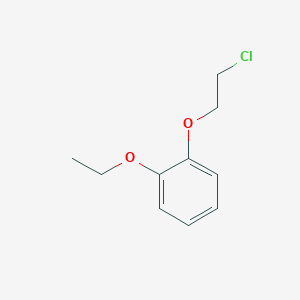

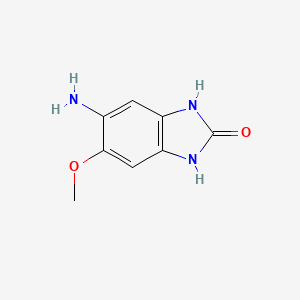

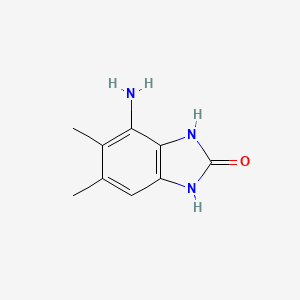

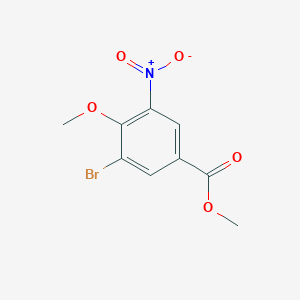

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.